molecular formula C9H6F4O B7725018 2'-Fluoro-5'-(trifluoromethyl)acetophenone CAS No. 202264-53-7

2'-Fluoro-5'-(trifluoromethyl)acetophenone

Cat. No. B7725018
M. Wt: 206.14 g/mol
InChI Key: PYEGOARCMCIYCW-UHFFFAOYSA-N
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Description

2’-Fluoro-5’-(trifluoromethyl)acetophenone is a chemical compound used as a pharmaceutical intermediate . It has been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates .


Molecular Structure Analysis

The molecular structure of 2’-Fluoro-5’-(trifluoromethyl)acetophenone is represented by the formula C9H6F4O. The InChI code for this compound is 1S/C9H6F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 .


Chemical Reactions Analysis

2’-Fluoro-5’-(trifluoromethyl)acetophenone has been used in various chemical reactions. For instance, it has been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates .

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory system irritation, respectively .

properties

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEGOARCMCIYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942316
Record name 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-5'-(trifluoromethyl)acetophenone

CAS RN

202264-53-7, 202664-53-7
Record name 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202664-53-7
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